molecular formula C6H6F3NO2 B3131559 4-(Trifluoromethyl)piperidine-2,6-dione CAS No. 356518-29-1

4-(Trifluoromethyl)piperidine-2,6-dione

Cat. No.: B3131559
CAS No.: 356518-29-1
M. Wt: 181.11 g/mol
InChI Key: SJVZSZLUUIIINC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-2,6-dione is a chemical compound with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with two keto groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable piperidine precursor with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)piperidine-2,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Overview

4-(Trifluoromethyl)piperidine-2,6-dione is a compound with significant relevance in various scientific fields due to its unique chemical properties. Its molecular formula is C6_6H6_6F3_3NO2_2, and it has a molecular weight of 181.11 g/mol. The trifluoromethyl group enhances its lipophilicity, making it an attractive candidate for applications in chemistry, biology, and medicine.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of suitable piperidine precursors with trifluoromethylating agents. Various synthetic routes have been developed to optimize yield and purity, including purification methods such as recrystallization and chromatography.

Organic Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Converting keto groups to oxides.
  • Reduction : Transforming keto groups into hydroxyl groups.
  • Substitution : The trifluoromethyl group can be replaced with other functional groups under specific conditions.

Biological Studies

The compound is being investigated for its potential biological activities. Research indicates that it may interact with biomolecules, influencing enzyme activity and receptor modulation due to its lipophilic nature. Notably, studies have explored its use in the treatment of diseases such as leprosy and cancer, highlighting its pharmacological potential .

Medicinal Chemistry

This compound has been identified as a promising pharmacophore in drug development. Its derivatives are being studied for their efficacy against various diseases, including chronic graft-versus-host disease and inflammatory conditions . The compound's ability to bind to specific molecular targets enhances its therapeutic applications.

Material Science

In industrial applications, this compound is utilized in developing materials with specific chemical properties. Its unique trifluoromethyl group imparts stability and enhances the performance of materials in various applications.

Case Study 1: Aldol Reactions

Recent research demonstrated the successful application of this compound in crossed aldol reactions. The study highlighted how using HMPA as an additive improved yields significantly compared to previous methods without this additive. This work underscores the compound's versatility in organic synthesis .

In a study focused on the pharmacological properties of piperidine derivatives, this compound was shown to exhibit potential anti-cancer activity. The research explored its mechanism of action and interaction with cellular targets, providing insights into its therapeutic potential against multiple myeloma and other cancers .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)piperidine-2,6-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in various research applications .

Biological Activity

4-(Trifluoromethyl)piperidine-2,6-dione is a synthetic compound with significant biological activity, particularly in pharmacological contexts. Its unique trifluoromethyl group enhances its lipophilicity and interaction with various biological targets, making it a subject of interest in drug development and medicinal chemistry.

  • Molecular Formula : C6_6H6_6F3_3NO2_2
  • Molecular Weight : 181.11 g/mol
  • CAS Number : 356518-29-1

The mechanism of action of this compound involves its interaction with enzymes and receptors. The trifluoromethyl group allows for enhanced binding to hydrophobic regions of proteins, which can modulate enzyme activity and receptor functions. This property is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential to combat drug-resistant bacteria. Its structural characteristics may enhance its efficacy against various pathogens .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of piperidine-2,6-dione can exhibit anti-inflammatory properties, potentially useful in treating conditions like chronic graft-versus-host disease and other inflammatory disorders .
  • Anticancer Potential : There is growing interest in the compound's ability to interact with cellular pathways involved in cancer progression. Some studies suggest that it may inhibit cancer cell growth through specific molecular interactions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus; potential for drug-resistant strains
Anti-inflammatoryDemonstrated inhibition in paw edema models, comparable to standard drugs
AnticancerInhibition of cell proliferation observed in various cancer cell lines

Synthetic Routes

The synthesis of this compound typically involves the reaction of a suitable piperidine precursor with trifluoromethylating agents under controlled conditions. This process can be optimized for high yield and purity through techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

This compound can be compared to other piperidine derivatives:

CompoundStructural DifferenceBiological Activity
4-Methylpiperidine-2,6-dioneMethyl group instead of trifluoromethylLower lipophilicity
4-Ethylpiperidine-2,6-dioneEthyl groupSimilar activity but less potent
4-Phenylpiperidine-2,6-dionePhenyl groupEnhanced interaction with certain receptors

Properties

IUPAC Name

4-(trifluoromethyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h3H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVZSZLUUIIINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280045
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356518-29-1
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356518-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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